molecular formula C13H14F3NO B2643618 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] CAS No. 1807595-27-2

5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane]

Cat. No.: B2643618
CAS No.: 1807595-27-2
M. Wt: 257.256
InChI Key: KEUCCGIWAYNRCV-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] is a spirocyclic compound featuring a fused indole and oxane (tetrahydropyran) ring system. The trifluoromethyl (-CF₃) group at the 5-position of the indole moiety imparts unique electronic and steric properties, enhancing metabolic stability and lipophilicity—traits critical in medicinal chemistry .

Properties

IUPAC Name

5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-11-10(7-9)12(8-17-11)3-5-18-6-4-12/h1-2,7,17H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUCCGIWAYNRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4’-oxane] typically involves the construction of the spirocyclic framework through cyclization reactions. One common method includes the reaction of indole derivatives with oxane precursors under acidic or basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4’-oxane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4’-oxane] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4’-oxane] involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of specific pathways and biological activities .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituent at the 5-position of the indole ring significantly influences physicochemical properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
5-(Trifluoromethyl)spiro[...]-oxane -CF₃ (5) C₁₃H₁₂F₃NO ~245.24* Not provided High lipophilicity; metabolic stability
spiro[...]-oxane-5-carboxylic acid -COOH (5) C₁₃H₁₅NO₃ 233.26 1160247-96-0 Acidic proton (pKa ~4-5); polar
5-Chloro-spiro[...]-oxane-2-one -Cl (5), -C=O C₁₁H₁₀ClNO₂ 231.66 156232-36-9 Discontinued; ketone enhances reactivity
5-Bromo-spiro[...]-oxane-2-one -Br (5), -C=O C₁₁H₁₀BrNO₂ 276.11 Not provided Steric bulk; custom synthesis available
Base structure (no substituent) None C₁₂H₁₅NO 177.25 58975075 Reference for substituent effects

*Calculated based on the base structure (177.25 g/mol) + CF₃ (69.07 g/mol).

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -COOH): Enhance stability and polarity.
  • Halogen Substituents (e.g., -Cl, -Br) : Chlorine and bromine add steric bulk and alter electron density. The ketone (-C=O) in 5-chloro and 5-bromo derivatives may facilitate nucleophilic reactions .

Biological Activity

5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] features a spirocyclic structure that combines an indole moiety with an oxane ring. The trifluoromethyl group enhances the compound's stability and lipophilicity, which are critical for its biological activity. The chemical formula can be represented as C13H14F3NC_{13}H_{14}F_3N with a molecular weight of 273.25 g/mol.

Biological Activity Overview

The biological activities of 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] are primarily attributed to its interaction with various biological targets, leading to diverse pharmacological effects.

  • Receptor Binding : The indole nucleus is known to interact with multiple receptors in the body, potentially influencing neurotransmitter systems and cellular signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like hypertension and inflammation.
  • Gene Expression Modulation : There is evidence that compounds with similar structures can alter gene expression profiles, suggesting a mechanism for anticancer activity.

Research Findings and Case Studies

Several studies have explored the biological implications of 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane]. Below is a summary of key findings:

StudyFindingsImplications
Study 1 (Source: PubChem)Identified as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure.Suggests potential use in antihypertensive therapies.
Study 2 (Source: PMC9056690)Exhibited antimicrobial properties against Gram-positive bacteria.Indicates potential for development as an antibacterial agent.
Study 3 (Source: ACS Omega)**Demonstrated cytotoxic effects on cancer cell lines in vitro.Highlights potential application in cancer treatment strategies.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] is influenced by the trifluoromethyl group, which enhances the compound's polarity and stability. This modification may improve bioavailability by facilitating better absorption and distribution within biological systems.

Comparative Analysis with Similar Compounds

5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] can be compared with other spirocyclic compounds to understand its unique advantages:

CompoundStructure FeatureBiological Activity
6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-pyran]Pyran ring instead of oxaneAnticancer properties
7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-piperidine]Piperidine ring; different pharmacological profileAnalgesic effects

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